molecular formula C13H9N5O5S2 B1666961 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one CAS No. 883065-90-5

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B1666961
M. Wt: 379.4 g/mol
InChI Key: QFRLDZGQEZCCJZ-UHFFFAOYSA-N
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Description

BI-78D3 is an inhibitor of JNK (IC50 = 280 nM in a TR-FRET assay) that is competitive for JNK1 binding with pepJIP1, a JNK-interacting protein, with an IC50 value of 500 nM. It is selective for JNK, being 100-fold less active for the structurally similar MAPK family protein p38α and inactive at mammalian target of rapamycin (mTOR) or phosphatidylinositol 3-kinase α (PI3Kα). In a cell-based kinase assay, BI-78D3 inhibits c-Jun phosphorylation induced by TNF-α (EC50 = 12.4 µM). In a mouse model of type 2 diabetes, BI-78D3 (25 mg/kg) restores insulin sensitivity, reducing blood glucose levels when administered 30 minutes prior to insulin. BI-78D3 (30 µM) reduces contractions in human prostate strips induced by phenylephrine or norepinephrine and reduces phosphorylation of c-Jun, a JNK substrate.
BI-78D3, also known as JNK Inhibitor X, is a potent JNK inhibitor. BI-78D3 dose-dependently inhibits the phosphorylation of JNK substrates both in vitro and in cell. BI-78D3 not only blocks JNK dependent Con A-induced liver damage but also restores insulin sensitivity in mouse models of type 2 diabetes.

Scientific Research Applications

Angiotensin II Antagonism

A series of 3,4,5-trisubstituted 4H-1,2,4-triazoles, including derivatives similar to the compound , were synthesized and evaluated as angiotensin II antagonists. These compounds demonstrated potent in vitro and in vivo activity, highlighting their potential use in medical applications related to blood pressure regulation (Ashton et al., 1993).

Inhibitors against Caspase-3

A study on disubstituted 1,2,3-triazoles, related structurally to the compound, revealed potent inhibitors against caspase-3. The specific derivatives of this compound showed competitive inhibition mechanisms, indicating potential applications in cancer research or therapy (Jiang & Hansen, 2011).

Antifungal and Apoptotic Effects

Triazole-oxadiazole compounds, akin to the chemical , were synthesized and showed significant antifungal and apoptotic activity against various Candida species. This suggests their potential as antifungal agents with additional applications in understanding fungal biology and treatment strategies (Çavușoğlu et al., 2018).

Antibacterial Activity

Derivatives of 1,2,4-triazoles demonstrated notable antibacterial activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. This research suggests a potential avenue for developing new antibacterial agents (Tehranchian et al., 2005).

Antioxidant and Antimicrobial Properties

Several isoxazole derivatives containing elements of the compound showed strong antioxidant and antimicrobial activities. These findings point to the compound's potential in the development of new antioxidant agents and in antimicrobial therapy (Pothuri et al., 2020).

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O5S2/c19-11-15-16-12(25-13-14-6-10(24-13)18(20)21)17(11)7-1-2-8-9(5-7)23-4-3-22-8/h1-2,5-6H,3-4H2,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRLDZGQEZCCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)NN=C3SC4=NC=C(S4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372629
Record name BI-78D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one

CAS RN

883065-90-5
Record name BI-78D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 4
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 5
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one

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